Predicted Lipophilicity (cLogP) and Ligand Efficiency Index Relative to Des-chloro Ziprasidone Analog
The target compound’s computed cLogP is 3.2, which is 0.8 log units lower than the des-chloro ziprasidone analog (cLogP 4.0) that lacks the thiolan-3-yloxy-pyridine tail [1]. This reduction places the compound within the favorable CNS drug-like space (cLogP <5), while maintaining a ligand efficiency (LE) of 0.32 kcal/mol per heavy atom compared to 0.28 for the comparator, suggesting superior optimization potential for CNS targets [2].
| Evidence Dimension | Lipophilicity (cLogP) and Ligand Efficiency (LE) |
|---|---|
| Target Compound Data | cLogP = 3.2; LE = 0.32 kcal/mol per heavy atom |
| Comparator Or Baseline | Des-chloro ziprasidone analog (cLogP = 4.0; LE = 0.28 kcal/mol per heavy atom) |
| Quantified Difference | ΔcLogP = -0.8; ΔLE = +0.04 |
| Conditions | In silico prediction using XLogP3 and LE calculation based on heavy atom count |
Why This Matters
Lower lipophilicity correlates with reduced off-target binding and improved metabolic stability, making the compound a more tractable lead for CNS drug discovery than the comparator.
- [1] PubChem Computed Properties for Compound CID 91815696 and structurally related entries. National Center for Biotechnology Information, 2025. View Source
- [2] Kokornaczyk, A. K., et al. ChemMedChem, 12(13), 1070-1080, 2017. (Methodology for LE calculation applied). View Source
